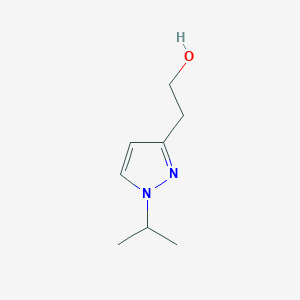
2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
“2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Substituted pyrazoles are prepared by condensation of 1,3- diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of “2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Propriétés
Numéro CAS |
177940-21-5 |
|---|---|
Nom du produit |
2-(1-Isopropyl-1H-pyrazol-3-yl)ethanol |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(1-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-5-3-8(9-10)4-6-11/h3,5,7,11H,4,6H2,1-2H3 |
Clé InChI |
SENLEHBGLMHBRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=N1)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

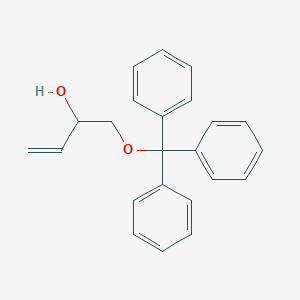
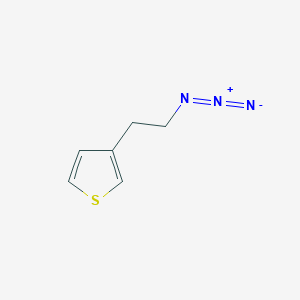
![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)
![1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8721163.png)
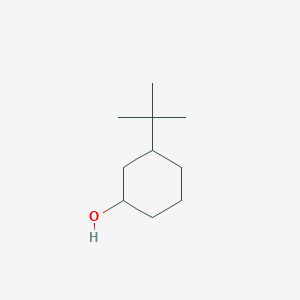
![2-butyl-4-chloro-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B8721180.png)
![(R)-[1-(Dimethylamino)ethyl]ferrocene](/img/structure/B8721195.png)
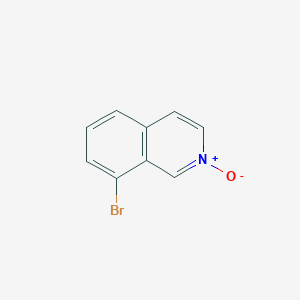
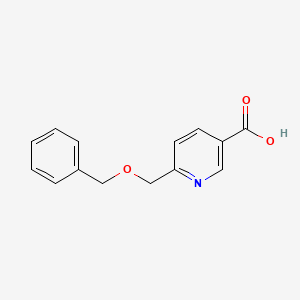
![2-[[5-(Hydroxymethyl)-2-furanylmethyl]thio]ethanamine](/img/structure/B8721245.png)
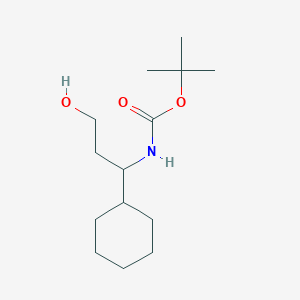
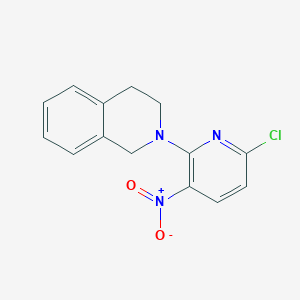
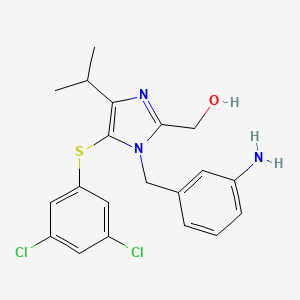
![2-{[(2-Aminoethyl)sulfanyl]methyl}pyridin-3-OL](/img/structure/B8721271.png)